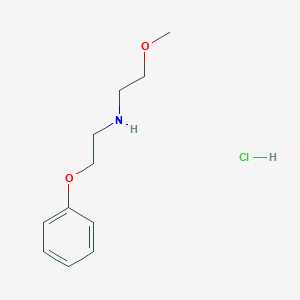

(2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride

説明

Historical Development of Secondary Amine Hydrochlorides

The development of secondary amine hydrochlorides represents a significant chapter in the evolution of organic chemistry, particularly in the realm of pharmaceutical and synthetic chemistry. Secondary amines, characterized by their nitrogen atom bonded to two carbon-containing groups, have been recognized as important intermediates and active compounds since the early twentieth century. The formation of hydrochloride salts from these amines emerged as a crucial technique for improving the stability, solubility, and handling characteristics of otherwise reactive or unstable amine compounds.

The fundamental chemistry underlying secondary amine hydrochloride formation involves the reaction of hydrochloric acid with organic bases containing nitrogen. This acid-base reaction results in the protonation of the secondary amine nitrogen, creating a positively charged nitrogen center balanced by the chloride anion. The resulting salt structure exhibits enhanced water solubility compared to the free base form, making these compounds particularly valuable in pharmaceutical applications where bioavailability and dissolution characteristics are critical.

Historical methods for synthesizing secondary amine hydrochlorides were established through the work of early organic chemists. Ullman's pioneering research in 1898 demonstrated the preparation of various amine hydrochlorides by conducting gaseous hydrochloric acid into carbon tetrachloride solutions containing the respective amines. This methodology established the foundation for modern synthetic approaches to amine salt formation. Hoffman's concurrent work utilized ether solutions for similar transformations, providing alternative solvent systems for salt preparation.

The industrial significance of these transformations became apparent as the pharmaceutical industry expanded throughout the twentieth century. The European Pharmacopoeia currently lists over two hundred hydrochlorides as active ingredients in medications, underscoring the continued importance of this chemical class. The conversion of amines to their hydrochloride salts addresses multiple practical concerns including improved shelf stability, enhanced dissolution properties, and better handling characteristics during manufacturing processes.

Discovery and Initial Characterization of (2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride

The specific compound this compound represents a secondary amine structure containing both methoxy and phenoxy functional groups connected through ethyl linkers to the central nitrogen atom. While comprehensive literature specifically addressing this exact molecular structure remains limited in current chemical databases, related compounds within this structural family have been extensively studied.

The characterization of secondary amine hydrochlorides typically involves multiple analytical techniques to confirm structure and purity. Infrared spectroscopy provides particularly valuable information for these compounds, with secondary amine salts exhibiting characteristic nitrogen-hydrogen stretching envelopes from 3000 to 2700 wavenumbers. These compounds also display distinctive nitrogen-hydrogen bending bands typically falling between 1620 and 1560 wavenumbers, which distinguish them from primary amine salts that show multiple bending bands in this region.

Related phenoxyethylamine structures have demonstrated significant pharmaceutical relevance, particularly compounds like 2-(2-Methoxyphenoxy)ethylamine hydrochloride, which serves as an important intermediate in drug synthesis. This structurally similar compound, with the molecular formula C9H14ClNO2 and molecular weight 203.67, exhibits a melting point of 107-109 degrees Celsius and demonstrates solubility in dimethyl sulfoxide and methanol. Such physical and chemical properties provide insight into the expected characteristics of related compounds within this chemical family.

The synthesis of related secondary amines often involves reductive amination procedures, where primary amines react with aldehydes or ketones to form imines, which are subsequently reduced using sodium borohydride or similar reducing agents. Alternative synthetic routes involve the reaction of primary amines with acid chlorides followed by reduction with lithium aluminum hydride, though this pathway is not typically classified as reductive amination.

Position in Contemporary Chemical Research

Contemporary research involving secondary amine hydrochlorides has expanded significantly beyond traditional pharmaceutical applications. These compounds now play crucial roles in materials chemistry, where combinations of anionic metal complexes and amine salts serve as precursors for thin film preparation. The length of alkyl groups in these complexes can influence substrate affinity and prevent unwanted crystallization during deposition processes.

Recent advances in catalytic chemistry have highlighted the unique reactivity of secondary amines in organic synthesis. Secondary amines demonstrate enhanced nucleophilicity compared to primary amines when reacting with latent carbonyl substrates, while the resulting iminium ion intermediates lack protons on the nitrogen atom, facilitating subsequent reactions through both electron-withdrawing and electron-donating pathways. This dual reactivity has made secondary amines particularly valuable in developing new catalytic processes.

The field of enzyme design has embraced secondary amine catalysis as a promising avenue for creating artificial enzymes. Genetic code expansion techniques now enable the incorporation of secondary amines into protein scaffolds at specific positions, transforming these templates into catalytically active entities. Pyrrolysine analogues containing different secondary amine moieties have been successfully incorporated into various proteins including superfolder green fluorescent protein, multidrug-binding protein, and dihydrofolate reductase.

Industrial applications of secondary amine salts continue to evolve, with quaternary amine salts finding use as fabric softeners, bactericides, water repellents, and corrosion inhibitors. These compounds demonstrate bactericidal and anti-mildew properties, making them valuable in textile treatment and industrial preservation applications. The versatility of secondary amine chemistry has thus positioned these compounds at the intersection of traditional synthetic chemistry and emerging technological applications.

Significance in Organic and Medicinal Chemistry

The significance of secondary amine hydrochlorides in organic and medicinal chemistry stems from their unique chemical properties and versatile synthetic utility. These compounds serve dual functions as both synthetic intermediates and final products, particularly in pharmaceutical development where salt formation represents a critical strategy for optimizing drug properties.

In synthetic organic chemistry, secondary amines participate in numerous fundamental transformations. The alkylation of secondary amines by alkyl halides provides access to tertiary amines, while acylation reactions with acid chlorides yield amides through well-established mechanisms. The nucleophilic character of secondary amines enables their participation in condensation reactions with aldehydes and ketones, forming enamines that serve as important synthetic intermediates.

The formation of amides from secondary amines and carboxylic acids proceeds through initial salt formation followed by thermal dehydration. This transformation exemplifies the dual role of amine hydrochlorides as both stable storage forms and reactive precursors. The equilibrium between salt and free base forms allows for controlled release of the reactive amine under appropriate conditions, providing synthetic flexibility in complex molecular constructions.

| Compound Type | Melting Point Range | Solubility Characteristics | Typical Applications |

|---|---|---|---|

| Primary Amine Hydrochlorides | 150-250°C | Highly water soluble | Pharmaceutical salts, synthetic intermediates |

| Secondary Amine Hydrochlorides | 100-200°C | Water soluble, organic solvent compatible | Drug intermediates, catalytic precursors |

| Tertiary Amine Hydrochlorides | 80-180°C | Variable solubility | Quaternary salt precursors, phase transfer catalysts |

Medicinal chemistry applications of secondary amine hydrochlorides extend beyond simple salt formation for solubility enhancement. These compounds often retain biological activity while providing improved pharmacokinetic properties. The hydrochloride salt formation can enhance gastrointestinal absorption and provide more predictable dissolution profiles compared to free base forms.

The structural diversity possible within secondary amine frameworks enables fine-tuning of molecular properties for specific therapeutic applications. Compounds containing both methoxy and phenoxy substituents, such as the target compound this compound, combine the electron-donating characteristics of methoxy groups with the aromatic stabilization provided by phenoxy substituents. This combination can influence both chemical reactivity and biological activity profiles.

特性

IUPAC Name |

2-methoxy-N-(2-phenoxyethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-13-9-7-12-8-10-14-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJQFEPKDIJMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCOC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 2-Methoxyethylamine Intermediate

A critical precursor in the synthesis is 2-methoxyethylamine, which can be prepared via a novel, high-yield, and environmentally friendly method as described in patent CN103936599A. The process involves:

Step 1: Formation of Benzyl Imine Intermediate

- Reacting phenyl aldehyde with thanomin (a thiazolinyl amine derivative) in toluene under reflux with azeotropic dehydration for 16 hours.

- This step produces a toluene solution of N-benzyl thiazolinyl-2-methoxyethyl amine intermediate without purification.

Step 2: Acidic Deprotection

- Adding an acid solution dropwise to the benzole solution containing the intermediate at room temperature for 0.5–3 hours.

- This yields 2-methoxyethylamine hydrochloride aqueous solution after separation.

Step 3: Azeotropic Dehydration

- Mixing the hydrochloride aqueous solution with a second benzole solution (1–5 times volume) and heating to 80–145°C for 10–18 hours to remove water azeotropically.

Step 4: Alkaline Treatment and Purification

- Dissolving the dehydrated residue in an organic solvent, adding alkali reagent (molar ratio 2–5:1 relative to thanomin), and reacting at room temperature for 8–20 hours.

- The free 2-methoxyethylamine is obtained after rectification, with a boiling cut of 82–85°C.

- The yield is 56–84%, with purity >99.7% and water content <0.2%.

This method avoids high-pressure conditions, reduces environmental waste, and lowers production costs compared to traditional methods.

Preparation of 2-(2-Phenoxyethyl)amine Intermediate

The 2-phenoxyethylamine moiety is typically synthesized starting from 2-methoxy phenol (guaiacol) or related phenols via nucleophilic substitution and subsequent amination:

Step 1: Alkylation of Phenol

- React 2-methoxy phenol with 2-chloroethyl derivatives in the presence of a base such as sodium hydride or potassium carbonate to form 2-(2-methoxyphenoxy)ethyl intermediates.

Step 2: Formation of Phthalimide Derivative

- React the chloroalkoxy intermediate with potassium phthalimide at elevated temperatures (around 180°C) for 3 hours.

- The solid product is isolated by filtration and drying.

Step 3: Hydrazinolysis or Base Hydrolysis

- Treat the phthalimide derivative with potassium hydroxide in water at reflux for 6–13 hours to release the free amine.

- The amine is extracted using organic solvents, acidified with hydrochloric acid, basified, and finally isolated as the free base or hydrochloride salt.

Step 4: Isolation of 2-(2-Methoxyphenoxy)ethylamine

Coupling to Form (2-Methoxyethyl)(2-phenoxyethyl)amine

The final step involves coupling the two amine-containing intermediates:

Nucleophilic Substitution Reaction

- The free 2-methoxyethylamine and 2-(2-phenoxyethyl)amine derivatives can be reacted under basic conditions, often using potassium carbonate or triethylamine as a base, in solvents such as 1,4-dioxane or dichloromethane.

- The reaction is typically performed at elevated temperatures (~70°C) and stirred overnight to ensure complete conversion.

- The progress is monitored by TLC or LC-MS.

-

- The reaction mixture is concentrated under reduced pressure.

- The residue is purified by column chromatography on silica gel using eluents such as dichloromethane/methanol mixtures.

- The product is obtained as a pale yellow oil or solid with yields around 40% reported in related amine coupling reactions.

Formation of Hydrochloride Salt

- The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- The salt is isolated by precipitation, filtration, and drying to yield (2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride.

Summary Table of Preparation Steps and Conditions

Research Findings and Practical Considerations

- The patented method for 2-methoxyethylamine preparation emphasizes safety by avoiding high-pressure and high-temperature conditions, reducing environmental impact and waste generation.

- The use of phthalimide derivatives for amine protection and subsequent deprotection is a well-established method, allowing for high purity and controlled reaction pathways.

- Coupling reactions under mild basic conditions with potassium carbonate in 1,4-dioxane provide moderate yields (~40%) and are amenable to scale-up with appropriate purification steps.

- Analytical techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and confirming product purity.

化学反応の分析

Types of Reactions

(2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: The major products are substituted amines or other derivatives.

Oxidation Reactions: The major products include oxides or other oxidized derivatives.

Reduction Reactions: The major products are reduced amines or other reduced derivatives.

科学的研究の応用

Medicinal Chemistry

The compound has been explored for its potential as a bioactive molecule. Studies have indicated that derivatives of amines like (2-Methoxyethyl)(2-phenoxyethyl)amine can exhibit antimicrobial and anticancer properties. For instance, similar compounds have shown efficacy in inhibiting the growth of cancer cells by modulating specific molecular targets involved in cell proliferation .

- Case Study: Anticancer Activity

- In vitro studies demonstrated that related indole derivatives could inhibit the proliferation of various cancer cell lines. The mechanism involved the inhibition of key enzymes associated with cell cycle regulation.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in several reactions:

- Buchwald-Hartwig Amination : It can be employed to synthesize aryl amines by reacting with aryl halides in the presence of palladium catalysts .

- Oxidative Coupling Reactions : It has been used to synthesize α-ketoamides through metal-free oxidative coupling with methyl ketones .

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Buchwald-Hartwig Amination | Synthesizes aryl amines from aryl halides | Pd catalyst |

| Oxidative Coupling | Produces α-ketoamides from methyl ketones | tert-butyl hydroperoxide, iodine |

| Synthesis of N-(alkoxy)succinamide | Intermediate for biodegradable polyester synthesis | Succinyl chloride |

Virology and Infectious Diseases

Research has indicated that related compounds might possess antiviral properties, particularly against viruses such as Hepatitis C. The mechanisms involve inhibiting viral replication and potentially enhancing the efficacy of existing antiviral therapies .

- Case Study: Hepatitis C Virus Inhibition

Materials Science

In materials science, this compound is investigated for its role in synthesizing specialty chemicals and polymers. Its unique functional groups can be utilized to tailor materials with specific properties, such as improved solubility or biocompatibility.

作用機序

The mechanism of action of (2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

類似化合物との比較

Key Observations:

- Fluorine Substitution: The difluoroethyl analog (C₅H₁₂ClF₂NO) exhibits reduced molecular weight and increased electronegativity, which may enhance binding to polar receptor sites compared to the phenoxyethyl group .

- Thiophene vs.

- Steric Effects: The tert-butyl group in 2-(2-tert-butylphenoxy)ethylamine HCl introduces significant steric bulk, likely reducing membrane permeability but improving metabolic stability .

- Pharmacological Profile: 2-Methoxyamphetamine HCl, a positional isomer, demonstrates weaker serotonergic activity compared to non-methoxy amphetamines, highlighting the impact of methoxy positioning on bioactivity .

Physicochemical and Pharmacological Properties

- Receptor Interactions: Methoxyamphetamines (e.g., 2-Methoxyamphetamine HCl) show reduced serotonin release compared to non-methoxy variants, suggesting that ether substituents modulate neurotransmitter affinity .

- Hazard Profiles : Fluorinated and brominated analogs may pose distinct handling risks; for example, the difluoroethyl compound carries warnings for skin/eye irritation (H315, H319) .

生物活性

(2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its amine functional group and ether linkages, contributing to its solubility and interaction with biological systems.

- IUPAC Name : this compound

- Molecular Formula : C12H17ClNO2

- Molecular Weight : 245.73 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in the treatment of infections.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive function.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

- Membrane Interaction : Its structure allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in a rodent model of neurodegeneration. The results demonstrated that administration of this compound significantly reduced neuronal loss and improved cognitive function compared to control groups .

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the synthesis pathway have led to derivatives with improved potency against target pathogens and enhanced safety profiles .

Q & A

Q. What are the standard synthetic routes for (2-Methoxyethyl)(2-phenoxyethyl)amine hydrochloride, and what experimental conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as:

- Alkylation : Introduction of methoxyethyl and phenoxyethyl groups via nucleophilic substitution. Reagents like 2-chloroethyl ether derivatives are used under basic conditions (e.g., NaOH/KOH).

- Amination : Coupling of intermediates using ammonia or primary amines in polar aprotic solvents (e.g., DMF) at 60–80°C.

- Salt Formation : Reaction with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt.

Critical parameters include temperature control during amination (to avoid side reactions) and stoichiometric precision in salt formation .

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Alkylation | 2-Chloroethyl ether, KOH, 50°C | Use anhydrous solvents to prevent hydrolysis |

| Amination | NH3, DMF, 70°C | Maintain inert atmosphere (N2/Ar) |

| Salt Formation | HCl (g), EtOH | Slow addition of HCl to avoid local overheating |

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm methoxyethyl (δ ~3.3–3.5 ppm) and phenoxyethyl (δ ~6.8–7.3 ppm) groups. Use DMSO-d6 or CDCl3 as solvents .

- HPLC-MS : Electrospray ionization (ESI) in positive mode to detect [M+H]+ ions. Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for resolution .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) with ≤0.3% deviation from theoretical values.

Advanced Research Questions

Q. How can competing substitution and elimination pathways be minimized during methoxyethyl group installation?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce elimination .

- Base Selection : Weak bases (e.g., K2CO3) favor SN2 mechanisms, while strong bases (e.g., t-BuOK) promote β-elimination.

- Temperature Control : Reactions below 60°C disfavor elimination kinetics. Monitoring via TLC or GC-MS helps detect intermediates early .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Structural Analog Comparison : Assess substituent effects (e.g., para- vs. ortho-methoxy positioning) on receptor binding. For example, ortho-substituted analogs may exhibit reduced serotonin receptor affinity compared to para-substituted derivatives .

- Assay Standardization : Control variables like cell line viability (e.g., HEK-293 vs. SH-SY5Y), incubation time, and buffer pH. Cross-validate using orthogonal assays (e.g., radioligand binding vs. cAMP quantification) .

- Impurity Profiling : Use LC-MS to rule out bioactive contaminants (e.g., residual alkylating agents) affecting results .

Q. How can reaction scalability be optimized without compromising enantiomeric purity (if applicable)?

- Methodological Answer :

- Catalyst Screening : Chiral ligands (e.g., BINAP) in asymmetric aminolysis improve enantioselectivity.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .

- Crystallization Control : Seeding with pure enantiomer crystals during salt formation ensures homogeneity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。